

An In-depth Technical Guide to 4-Phenoxypiperidine Hydrochloride

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Compound of Interest

Compound Name: 4-Phenoxypiperidine hydrochloride

Cat. No.: B1369210

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Abstract

4-Phenoxypiperidine hydrochloride (CAS No. 3413-27-2) is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. Its structure, combining a piperidine ring with a phenoxy moiety, imparts unique physicochemical properties that make it a valuable precursor in the synthesis of a wide array of pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, outlines a representative synthetic pathway, details robust analytical methodologies for its characterization, explores its significant applications in drug discovery, and establishes essential safety and handling protocols. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.

Introduction: The Strategic Importance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a phenoxy group at the 4-position creates 4-phenoxypiperidine, a molecule that merges the

desirable structural features of piperidine with the electronic and steric properties of an aromatic ether.

This unique combination makes **4-phenoxypiperidine hydrochloride** a crucial intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS), such as analgesics and agents for neurological disorders. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating easier handling, formulation, and application in various synthetic and biological protocols. Its utility extends beyond medicinal chemistry into materials science and agrochemical development, marking it as a compound of significant scientific and commercial interest.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of **4-Phenoxypiperidine hydrochloride** are summarized below.

Property	Value	Reference
CAS Number	3413-27-2	
Molecular Formula	C ₁₁ H ₁₅ NO·HCl	
Molecular Weight	213.71 g/mol	
Appearance	White to off-white powder	
Purity	≥ 97% (HPLC)	
Storage Conditions	Store at 0-8 °C, dry conditions	
SMILES	C1COCC(N1)Oc1ccccc1.Cl	

Structural Diagram

The molecular structure of **4-Phenoxypiperidine hydrochloride** is critical to its function as a synthetic intermediate.

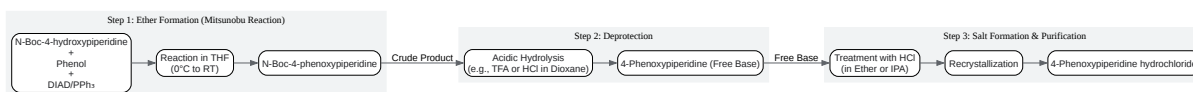
Caption: Structure of **4-Phenoxypiperidine hydrochloride**.

Synthesis and Purification

The synthesis of **4-phenoxy piperidine hydrochloride** typically involves the formation of an ether linkage between a piperidine precursor and a phenol ring. A common and effective strategy is the Mitsunobu reaction or a Williamson ether synthesis variation, followed by salt formation.

Representative Synthetic Workflow

This protocol describes a plausible, multi-step synthesis starting from a commercially available precursor, N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.



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Caption: A representative workflow for the synthesis of 4-Phenoxy piperidine HCl.

Detailed Experimental Protocol (Representative)

Causality: This protocol is designed for high yield and purity. The Mitsunobu reaction (Step 1) is chosen for its mild conditions and reliability in forming C-O bonds. The Boc protecting group is used because it is stable under the reaction conditions but easily removed with acid (Step 2), which seamlessly leads into the final hydrochloride salt formation (Step 3).

Step 1: Synthesis of N-Boc-4-phenoxy piperidine

- To a stirred, cooled (0 °C) solution of N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, concentrate the mixture under reduced pressure.
- Purify the residue using flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-phenoxy piperidine as a pure intermediate.

Step 2: Deprotection to 4-Phenoxy piperidine (Free Base)

- Dissolve the purified N-Boc-4-phenoxy piperidine (1.0 eq) from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.
- Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir the solution at room temperature for 2-4 hours.
- Monitor the deprotection by TLC/LC-MS until the starting material is fully consumed.
- Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-phenoxy piperidine free base.

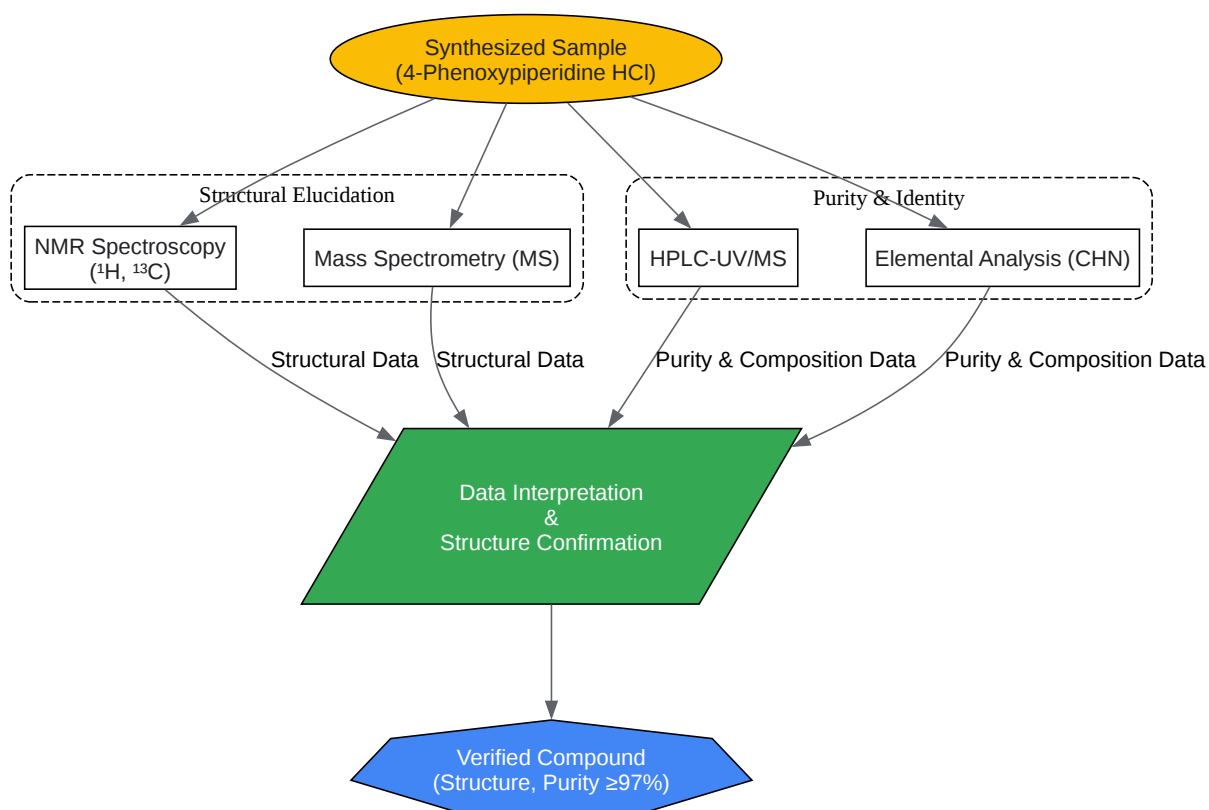
Step 3: Formation and Purification of **4-Phenoxy piperidine Hydrochloride**

- Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
- Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) with stirring.
- The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes.

- Collect the solid product by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any residual impurities.
- Dry the product under vacuum to yield pure **4-phenoxy piperidine hydrochloride** as a white or off-white solid.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in research and development. A multi-technique approach ensures a comprehensive and trustworthy characterization.



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Caption: A standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[1]

- ^1H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For **4-phenoxy piperidine hydrochloride**, characteristic signals would include:
 - Aromatic protons (phenyl group): Multiplets typically in the δ 6.8-7.4 ppm range.
 - Piperidine protons (CH-O): A multiplet for the proton at the C4 position, shifted downfield due to the adjacent oxygen atom (approx. δ 4.5-4.8 ppm).
 - Piperidine protons (CH₂-N and CH₂-C): A series of complex multiplets in the δ 1.5-3.5 ppm range.^[2]
 - Amine proton (N-H₂⁺): A broad singlet, which may be exchangeable with D₂O.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons, the C-O carbon of the piperidine ring (downfield), and the other piperidine ring carbons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition.

- Technique: Electrospray ionization (ESI) is well-suited for this polar, pre-ionized molecule.^[2]
- Expected Ion: In positive ion mode, the analysis will detect the free base form of the molecule as the protonated molecular ion $[\text{M}+\text{H}]^+$, where M is the mass of 4-phenoxy piperidine (C₁₁H₁₅NO, MW 177.24). The expected m/z value would be approximately 178.12.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

- Methodology: A reversed-phase C18 column is typically used.^[2] The mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

- **Detection:** UV detection is effective due to the presence of the phenyl chromophore. Purity is determined by integrating the area of the main product peak relative to the total area of all peaks. A purity level of $\geq 97\%$ is standard for research-grade material.

Applications in Research and Development

4-Phenoxypiperidine hydrochloride is not an end-product therapeutic but rather a high-value scaffold for building more complex molecules with desired biological activities.

- **Pharmaceutical Development:** It is a key building block in the synthesis of novel analgesics (pain relievers) and other agents targeting the central nervous system. The 4-phenylpiperidine core, a related structure, is found in numerous opioid analgesics like pethidine and fentanyl.^{[3][4]} The phenoxy variant allows chemists to explore different structure-activity relationships (SAR).
- **Neuroscience Research:** The compound and its derivatives are used to probe neurotransmitter systems. By modifying the scaffold, researchers can develop selective ligands for various receptors (e.g., dopamine, serotonin, opioid receptors) to study their roles in neurological function and disease.^[5]
- **Drug Formulation:** The inherent properties of the molecule can be used to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).
- **Chemical Biology & Material Science:** It can serve as a tool for probing biological pathways or as a ligand in coordination chemistry for developing novel materials.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical compound. The following guidelines are based on data for similar piperidine derivatives.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

- Storage: Store the compound in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8 °C. Keep away from incompatible materials such as strong oxidizing agents.
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If inhaled: Move the person to fresh air.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.
 - In all cases of significant exposure, seek immediate medical attention.

Conclusion

4-Phenoxypiperidine hydrochloride is a strategically important molecule whose value lies in its role as a versatile synthetic intermediate. Its well-defined physicochemical properties, coupled with established (or readily adaptable) synthetic and analytical protocols, make it an accessible and reliable tool for chemists and pharmacologists. From crafting novel CNS drug candidates to developing new materials, the applications of this compound are extensive. This guide provides the foundational knowledge required for researchers to handle, characterize, and strategically deploy this valuable chemical scaffold in their pursuit of scientific innovation.

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